molecular formula C11H6Br2N2O4S B8420700 2,6-Dibromo-4-(4-nitrobenzenesulphonyl)-pyridine

2,6-Dibromo-4-(4-nitrobenzenesulphonyl)-pyridine

Cat. No. B8420700
M. Wt: 422.05 g/mol
InChI Key: HCQLFCIOSVENRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990105

Procedure details

22.30 g (0.052 mol) of 2,6-dibromo-4-(4-nitrobenzenesulphonyl)-pyridine were suspended in a mixture of 275 ml of methanol and 275 ml of dioxane, treated with 22.30 g of powdered iron and a solution of 22.30 g of NH4Cl in 550 ml of water and heated at reflux for 1.5 hrs. Then, the organic solvents were distilled off on a rotary evaporator and the residue was diluted with 1.0 l of dichloromethane and suction filtered. The filter material was suspended in a mixture of 250 ml of methanol and 250 ml of dichloromethane in an ultrasound bath, again suction filtered and the filtrate was retained. The first filtrate was separated in a separating funnel and the organic phase was washed with sat. sodium chloride solution, dried over MgSO4, filtered and concentrated together with the second filtrate. The residue was chromatographed on silica gel with dichloromethane. There were obtained 16.6 g (80%) of 4-(2,6-dibromopyridine-4-sulphonyl)-phenylamine as yellowish crystals; m.p.: 196-198° C. (dec.).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
22.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:5]=[C:4]([Br:20])[N:3]=1.[NH4+].[Cl-]>CO.O1CCOCC1.O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:9])=[O:10])[CH:5]=[C:4]([Br:20])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br
Name
Quantity
275 mL
Type
solvent
Smiles
CO
Name
Quantity
275 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
22.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hrs
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Then, the organic solvents were distilled off on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted with 1.0 l of dichloromethane and suction
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filter material was suspended in a mixture of 250 ml of methanol and 250 ml of dichloromethane in an ultrasound bath
FILTRATION
Type
FILTRATION
Details
again suction filtered
CUSTOM
Type
CUSTOM
Details
The first filtrate was separated in a separating funnel
WASH
Type
WASH
Details
the organic phase was washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated together with the second filtrate
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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